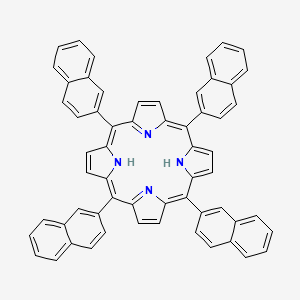
meso-Tetrakis(|A-naphthyl)porphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
meso-Tetrakis(|A-naphthyl)porphyrin: is a synthetic porphyrin compound characterized by the presence of four naphthyl groups attached to the meso positions of the porphyrin ring. Porphyrins are a class of organic compounds that play a crucial role in various biological systems, including hemoglobin and chlorophyll. The unique structure of this compound makes it an interesting subject for research in fields such as chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetrakis(|A-naphthyl)porphyrin typically involves the condensation of pyrrole with aldehydes in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as chloroform or dichloromethane. The resulting product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions: meso-Tetrakis(|A-naphthyl)porphyrin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form porphyrin dications.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin species.
Substitution: The naphthyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid.
Major Products:
Oxidation: Porphyrin dications.
Reduction: Reduced porphyrin species.
Substitution: Substituted naphthyl derivatives.
Scientific Research Applications
meso-Tetrakis(|A-naphthyl)porphyrin has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in mimicking natural porphyrins and its interactions with biological molecules.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Mechanism of Action
The mechanism of action of meso-Tetrakis(|A-naphthyl)porphyrin involves its ability to interact with light and generate reactive oxygen species. Upon light irradiation, the compound undergoes a photochemical reaction that produces singlet oxygen, a highly reactive form of oxygen. This singlet oxygen can then interact with various biological molecules, leading to cell damage and death. This property is particularly useful in photodynamic therapy for cancer treatment .
Comparison with Similar Compounds
meso-Tetratolylporphyrin: Similar in structure but with tolyl groups instead of naphthyl groups.
meso-Tetraphenylporphyrin: Contains phenyl groups at the meso positions.
meso-Tetrakis(pentafluorophenyl)porphyrin: Features pentafluorophenyl groups, enhancing its electron-withdrawing properties.
Uniqueness: meso-Tetrakis(|A-naphthyl)porphyrin is unique due to the presence of naphthyl groups, which can enhance its photophysical properties and make it more suitable for applications in photodynamic therapy and materials science. The naphthyl groups can also influence the compound’s electronic properties, making it distinct from other similar porphyrins .
Properties
Molecular Formula |
C60H38N4 |
|---|---|
Molecular Weight |
815.0 g/mol |
IUPAC Name |
5,10,15,20-tetranaphthalen-2-yl-21,23-dihydroporphyrin |
InChI |
InChI=1S/C60H38N4/c1-5-13-41-33-45(21-17-37(41)9-1)57-49-25-27-51(61-49)58(46-22-18-38-10-2-6-14-42(38)34-46)53-29-31-55(63-53)60(48-24-20-40-12-4-8-16-44(40)36-48)56-32-30-54(64-56)59(52-28-26-50(57)62-52)47-23-19-39-11-3-7-15-43(39)35-47/h1-36,61,64H |
InChI Key |
YVPGTGPKNRAZFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C(N6)C(=C7C=CC3=N7)C8=CC9=CC=CC=C9C=C8)C1=CC2=CC=CC=C2C=C1)C=C5)C1=CC2=CC=CC=C2C=C1)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















